(3S)-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid
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Overview
Description
(3S)-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, often using a methoxyphenyl halide and a suitable base.
Oxidation and Carboxylation: The final steps involve the oxidation of the intermediate compound to introduce the ketone group and the carboxylation to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(3S)-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(3S)-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which (3S)-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its use in amine protection/deprotection sequences.
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: Synthesized using green chemistry approaches.
Uniqueness
(3S)-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is unique due to its specific structure, which combines a methoxyphenyl group with a tetrahydrofuran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H12O5 |
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Molecular Weight |
236.22 g/mol |
IUPAC Name |
(3S)-2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C12H12O5/c1-16-9-5-3-2-4-7(9)11-8(12(14)15)6-10(13)17-11/h2-5,8,11H,6H2,1H3,(H,14,15)/t8-,11?/m0/s1 |
InChI Key |
LMMNYYZCVYAOOF-YMNIQAILSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2[C@H](CC(=O)O2)C(=O)O |
Canonical SMILES |
COC1=CC=CC=C1C2C(CC(=O)O2)C(=O)O |
Origin of Product |
United States |
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